[2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](phenyl)methanone
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Overview
Description
2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a dihydropyrazolo benzoxazin core, and a phenylmethanone moiety. Its molecular formula is C27H19BrN2O2, and it has a molecular weight of 483.369 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone typically involves multiple steps, including the formation of the pyrazolo benzoxazin core and the subsequent introduction of the bromophenyl and phenylmethanone groups. One common method involves the use of Friedel-Crafts acylation to introduce the acyl group, followed by cyclization reactions to form the benzoxazin core . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Its ability to interact with specific molecular targets makes it valuable for biochemical research .
Medicine
In medicine, 2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases .
Industry
In industry, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in materials science and chemical engineering .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone
- 2-(2-Thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone
- 2-(3,4-Dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone
Uniqueness
What sets 2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H17BrN2O2 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-phenylmethanone |
InChI |
InChI=1S/C23H17BrN2O2/c24-17-12-10-15(11-13-17)19-14-20-18-8-4-5-9-21(18)28-23(26(20)25-19)22(27)16-6-2-1-3-7-16/h1-13,20,23H,14H2 |
InChI Key |
DFWBJUZUJMINIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Br)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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